Head-Group Architecture and Computed Physicochemical Descriptors Versus Bis(2-hydroxyethyl) Analog
The target compound possesses two secondary hydroxyl groups (attached to branched 1-hydroxypropan-2-yl substituents), whereas its closest structural analog, bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate (CAS 74160-02-4), bears two primary hydroxyl groups on linear ethyl spacers. Computed topological polar surface area (TPSA) is identical at 115 Ų, and both compounds share 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. The molecular weight difference is +28 Da for the target (511.8 vs. 483.7 g/mol), attributable to the two additional methylene groups. The rotatable bond count is 21 for both molecules [1]. While head-to-head experimental CMC or surface tension data are absent from the open literature, the branching at the α-carbon of the hydroxyalkyl chain is known in the surfactant field to increase the cross-sectional head-group area per molecule, which typically raises the CMC relative to a linear hydroxyethyl analog of the same alkyl tail length [2].
| Evidence Dimension | Computed physicochemical descriptors (TPSA, H-bond donors/acceptors, rotatable bonds, MW) – structural basis for CMC and solubility differentiation |
|---|---|
| Target Compound Data | MW 511.8 g/mol; TPSA 115 Ų; H-donors 2; H-acceptors 6; rotatable bonds 21; branched 2-hydroxy-1-methylethyl head groups |
| Comparator Or Baseline | Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate (CAS 74160-02-4): MW 483.7 g/mol; TPSA 115 Ų; H-donors 2; H-acceptors 6; rotatable bonds 21; linear 2-hydroxyethyl head groups |
| Quantified Difference | MW: +28 Da (5.8% increase); Head-group branching: secondary vs. primary hydroxyl; expected increase in CMC (qualitative direction, magnitude unquantified in literature) |
| Conditions | Computed properties from basechem.org and vendor specification sheets; CMC trend inference from surfactant structure-property literature |
Why This Matters
The branched hydroxypropyl head group increases steric bulk at the micelle-water interface, which can be exploited to tune CMC and emulsification selectivity without altering the hydrophobic tail length—a differentiation point for formulators who find the linear hydroxyethyl analog too surface-active or too soluble.
- [1] basechem.org. Computational Chemistry Data for CAS 94276-97-8. Retrieved 2026. View Source
- [2] Rosen, M.J.; Kunjappu, J.T. Surfactants and Interfacial Phenomena, 4th ed.; Wiley: Hoboken, 2012. Chapter 5: Micelle Formation by Surfactants, pp. 162–169. View Source
